molecular formula C12H11FN2O B13488018 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzaldehyde

4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzaldehyde

Cat. No.: B13488018
M. Wt: 218.23 g/mol
InChI Key: WNKQHUSBZQWDOF-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorobenzaldehyde moiety attached to a pyrazole ring substituted with two methyl groups at positions 3 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 3,5-dimethylpyrazole with 3-fluorobenzaldehyde under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzoic acid.

    Reduction: 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzoic acid
  • 4-(3,5-Dimethyl-1h-pyrazol-1-yl)aniline
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

4-(3,5-Dimethyl-1h-pyrazol-1-yl)-3-fluorobenzaldehyde is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzaldehyde

InChI

InChI=1S/C12H11FN2O/c1-8-5-9(2)15(14-8)12-4-3-10(7-16)6-11(12)13/h3-7H,1-2H3

InChI Key

WNKQHUSBZQWDOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)C=O)F)C

Origin of Product

United States

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